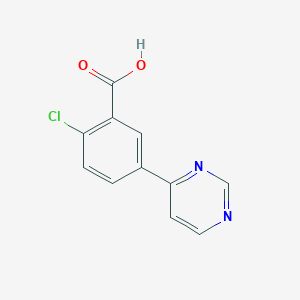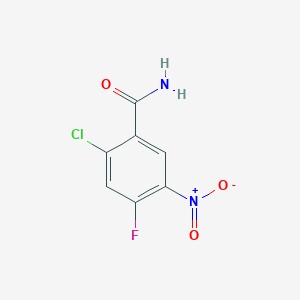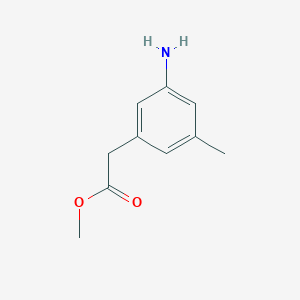
2-Methoxy-1-(2-(4-(m-tolyl)-1H-imidazol-2-yl)pyrrolidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-1-(2-(4-(m-tolyl)-1H-imidazol-2-yl)pyrrolidin-1-yl)propan-1-one is a complex organic compound that features a methoxy group, an imidazole ring, and a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-(2-(4-(m-tolyl)-1H-imidazol-2-yl)pyrrolidin-1-yl)propan-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Imidazole Ring: This can be achieved through the condensation of an aldehyde with an amine in the presence of an acid catalyst.
Introduction of the Pyrrolidine Ring: This step involves the cyclization of an appropriate precursor, often using a base such as sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-1-(2-(4-(m-tolyl)-1H-imidazol-2-yl)pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group or the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-1-(2-(4-(m-tolyl)-1H-imidazol-2-yl)pyrrolidin-1-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 2-Methoxy-1-(2-(4-(m-tolyl)-1H-imidazol-2-yl)pyrrolidin-1-yl)propan-1-one exerts its effects involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or activating certain pathways. The methoxy group and pyrrolidine ring can also influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methoxy-1-(2-(4-phenyl-1H-imidazol-2-yl)pyrrolidin-1-yl)propan-1-one
- 2-Methoxy-1-(2-(4-(p-tolyl)-1H-imidazol-2-yl)pyrrolidin-1-yl)propan-1-one
Uniqueness
2-Methoxy-1-(2-(4-(m-tolyl)-1H-imidazol-2-yl)pyrrolidin-1-yl)propan-1-one is unique due to the presence of the m-tolyl group, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with molecular targets compared to similar compounds.
Eigenschaften
Molekularformel |
C18H23N3O2 |
|---|---|
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
2-methoxy-1-[2-[5-(3-methylphenyl)-1H-imidazol-2-yl]pyrrolidin-1-yl]propan-1-one |
InChI |
InChI=1S/C18H23N3O2/c1-12-6-4-7-14(10-12)15-11-19-17(20-15)16-8-5-9-21(16)18(22)13(2)23-3/h4,6-7,10-11,13,16H,5,8-9H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
JGWHLIMTGBAIDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=CN=C(N2)C3CCCN3C(=O)C(C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B12971193.png)



![6-Formyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonitrile](/img/structure/B12971228.png)


![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3(2H)-one hydrochloride](/img/structure/B12971262.png)






